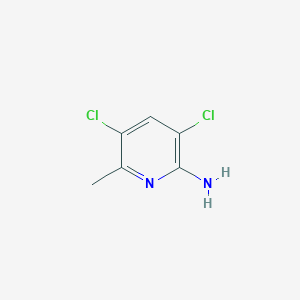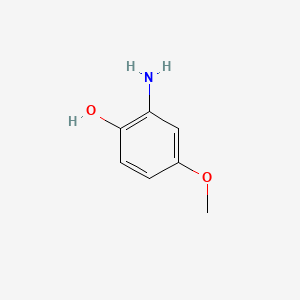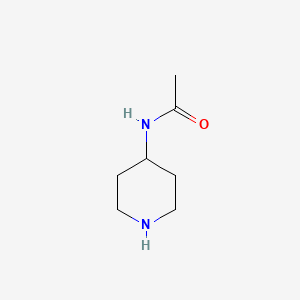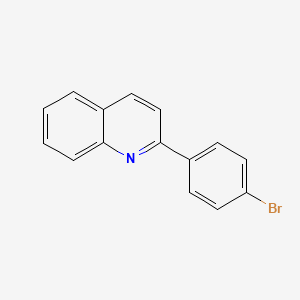
2-(4-Bromophenyl)quinoline
Descripción general
Descripción
2-(4-Bromophenyl)quinoline is an organic compound with the molecular formula C15H10BrN It is a derivative of quinoline, where a bromophenyl group is attached to the second position of the quinoline ring
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .
Action Environment
The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Bromophenyl)quinoline is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. For this compound, the reaction typically involves 4-bromophenylboronic acid and 2-chloroquinoline as starting materials, with a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinolines, while coupling reactions can produce more complex polycyclic structures.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)quinoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
2-Phenylquinoline: Lacks the halogen substituent, resulting in different chemical properties and applications.
4-Bromoquinoline: The bromine atom is directly attached to the quinoline ring, leading to distinct reactivity patterns.
Uniqueness
2-(4-Bromophenyl)quinoline is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-(4-bromophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBQRQACXXUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363033 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24641-31-4 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?
A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. this compound-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].
Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?
A: The research highlights the importance of the hydrazine moiety present in this compound-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


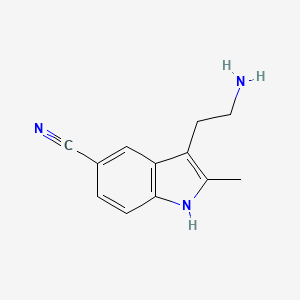

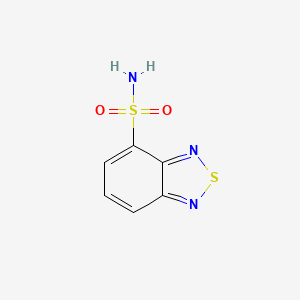
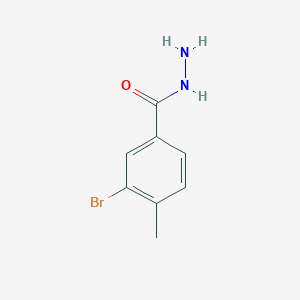
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
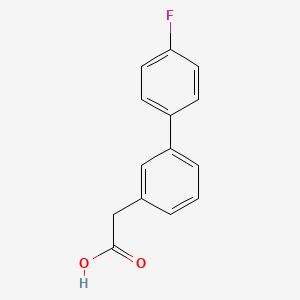
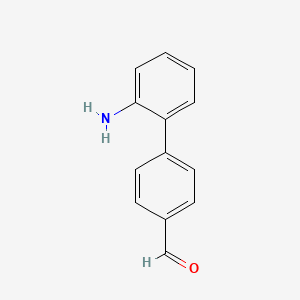
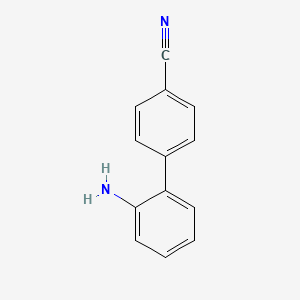
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
